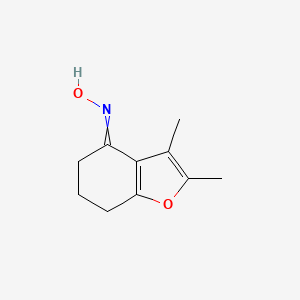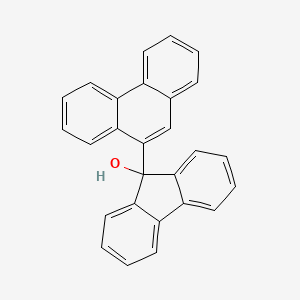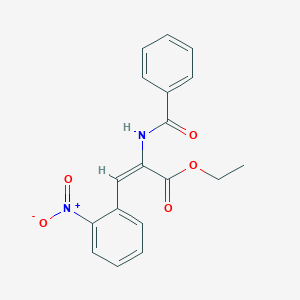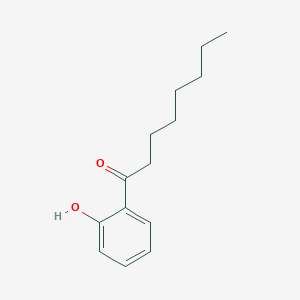
1-Octanone, 1-(2-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Octanone, 1-(2-hydroxyphenyl)- is an organic compound with the molecular formula C14H20O2 It is a ketone with a phenolic hydroxyl group attached to the second carbon of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Octanone, 1-(2-hydroxyphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1-Octanone, 1-(2-hydroxyphenyl)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
化学反应分析
Types of Reactions: 1-Octanone, 1-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
1-Octanone, 1-(2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-Octanone, 1-(2-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
相似化合物的比较
1-Octanone, 1-(2-hydroxyphenyl)- can be compared with other similar compounds such as:
1-Octanone, 1-(4-hydroxyphenyl)-: Similar structure but with the hydroxyl group at the para position.
2-Octanone: Lacks the phenolic hydroxyl group, resulting in different chemical properties and reactivity.
4’-Hydroxyoctanophenone: Another positional isomer with distinct physical and chemical characteristics.
属性
CAS 编号 |
3226-27-5 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)octan-1-one |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14(12)16/h7-9,11,16H,2-6,10H2,1H3 |
InChI 键 |
PGCCZWYHMDVUBU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


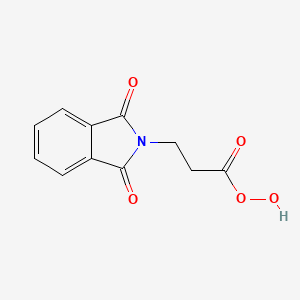
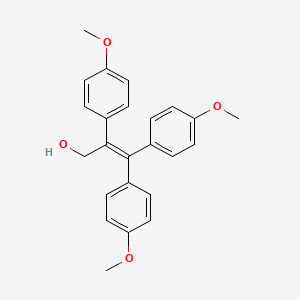
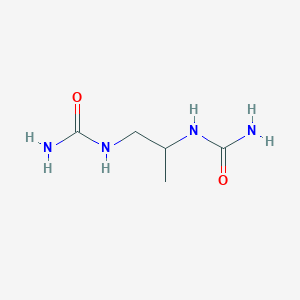
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
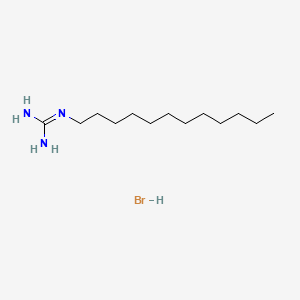
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)



